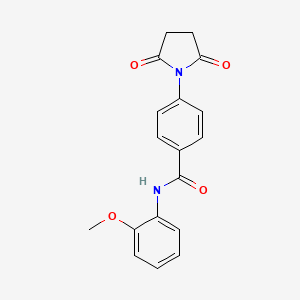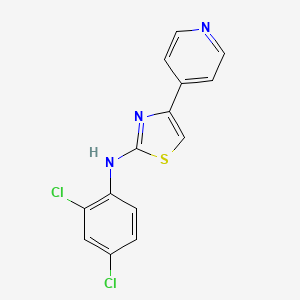
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide, also known as DPA-714, is a ligand that binds to the translocator protein (TSPO) in the mitochondria of cells. TSPO is involved in regulating the transport of cholesterol and porphyrins into the mitochondria, and is also involved in the regulation of apoptosis, inflammation, and oxidative stress. DPA-714 has been studied for its potential applications in scientific research, particularly in the areas of neurology and oncology.
Mécanisme D'action
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide binds to TSPO in the mitochondria of cells, which regulates the transport of cholesterol and porphyrins into the mitochondria. TSPO is also involved in the regulation of apoptosis, inflammation, and oxidative stress. By binding to TSPO, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide can modulate these processes and have anti-inflammatory, neuroprotective, and anti-tumor effects.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-tumor effects. It has also been shown to modulate the expression of genes involved in apoptosis, inflammation, and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide in lab experiments is its specificity for TSPO, which allows for targeted modulation of mitochondrial processes. However, one limitation is that 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide may have off-target effects, particularly at high concentrations.
Orientations Futures
There are many potential future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide, including:
1. Further studies on the anti-inflammatory and neuroprotective effects of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
2. Studies on the potential use of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide as a diagnostic tool for neurodegenerative diseases and cancer.
3. Further studies on the anti-tumor effects of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide and its potential use in cancer therapy.
4. Studies on the potential off-target effects of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide and the development of more specific ligands for TSPO.
5. Studies on the role of TSPO in other physiological processes, such as metabolism and immunity.
Méthodes De Synthèse
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide can be synthesized using a variety of methods, including the condensation of 2-acetyl-5-methoxybenzoic acid with 2-amino-4,5-dioxo-1-pyrrolidinecarboxylic acid, followed by the addition of 2-methoxyaniline. Other methods involve the use of different starting materials and reagents, such as 4-bromo-N-(2-methoxyphenyl)benzamide and 2,5-dioxopyrrolidine-1-acetic acid.
Applications De Recherche Scientifique
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been studied for its potential applications in scientific research, particularly in the areas of neurology and oncology. In neurology, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been shown to bind to TSPO in the brain and to have anti-inflammatory and neuroprotective effects. It has also been studied for its potential use as a diagnostic tool for neurodegenerative diseases such as Alzheimer's disease.
In oncology, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been shown to bind to TSPO in tumor cells and to have anti-tumor effects. It has been studied for its potential use as a diagnostic tool for cancer, as well as for its potential use in cancer therapy.
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-15-5-3-2-4-14(15)19-18(23)12-6-8-13(9-7-12)20-16(21)10-11-17(20)22/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIZGWGNVLLGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5819500.png)


![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)

![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)

![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)

![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)
